Cas no 72912-01-7 (1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diaceticacid)
72912-01-7 structure
Product Name:1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diaceticacid
Numero CAS:72912-01-7
MF:C16H30N2O8
MW:378.418005466461
CID:581230
PubChem ID:658431
Update Time:2025-04-19
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diaceticacid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diaceticacid
- 7,16-bis(carboxymethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- N,N -Dicarboxymethyldiaza-18-crown-6
- N,N'-DICARBOXYMETHYLDIAZA-18-CROWN-6
- 2,2'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diacetic acid
- 72912-01-7
- MLS000078293
- 2-[16-(CARBOXYMETHYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]ACETIC ACID
- CBDivE_002580
- CHEMBL1537335
- 4,7,13,16-tetraoxa-1,10-diazacyclooctadecane-1,10-diacetic acid
- AKOS001483643
- FT-0776034
- SR-01000390262
- SR-01000390262-1
- SCHEMBL4374966
- SMR000034079
- DTXSID30993693
- 2,2'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diaceticacid
-
- Inchi: 1S/C16H30N2O8/c19-15(20)13-17-1-5-23-9-10-25-7-3-18(14-16(21)22)4-8-26-12-11-24-6-2-17/h1-14H2,(H,19,20)(H,21,22)
- Chiave InChI: NCKZZTXKSYMGTD-UHFFFAOYSA-N
- Sorrisi: O1CCOCCN(CC(=O)O)CCOCCOCCN(CC(=O)O)CC1
Proprietà calcolate
- Massa esatta: 378.20000
- Massa monoisotopica: 378.20021592g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 340
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -5.9
- Superficie polare topologica: 118Ų
Proprietà sperimentali
- Densità: 1.1520 (rough estimate)
- Punto di fusione: 166-170 °C
- Punto di ebollizione: 506.51°C (rough estimate)
- Punto di infiammabilità: 307.4°C
- Indice di rifrazione: 1.5290 (estimate)
- PSA: 118.00000
- LogP: -1.28460
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diaceticacid Letteratura correlata
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
72912-01-7 (1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diaceticacid) Prodotti correlati
- 67-42-5(EGTA)
- 3235-69-6(2-(morpholin-4-yl)acetic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso